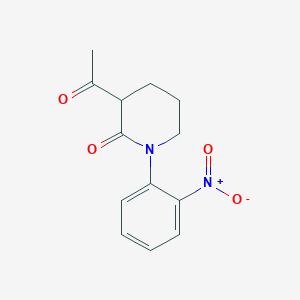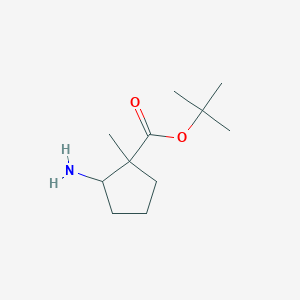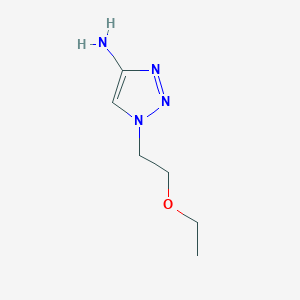
3-Acetyl-1-(2-nitrophenyl)piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1-(2-nitrophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones Piperidinones are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of an acetyl group at the third position and a nitrophenyl group at the first position of the piperidin-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(2-nitrophenyl)piperidin-2-one typically involves multiple steps starting from readily available precursors. One common method involves the reaction of 2-nitrobenzaldehyde with piperidine to form an intermediate, which is then subjected to acetylation to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like anhydrous ferric chloride .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-1-(2-nitrophenyl)piperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite is commonly used as an oxidizing agent.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the nitro group.
Substitution: Acetyl chloride is often used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidinones, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1-(2-nitrophenyl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Acetyl-1-(2-nitrophenyl)piperidin-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinone ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Aminophenyl)piperidin-2-one: Similar structure but with an amino group instead of a nitro group.
3-Acetyl-1-(4-nitrophenyl)piperidin-2-one: Similar structure but with the nitro group at a different position.
Uniqueness
3-Acetyl-1-(2-nitrophenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H14N2O4 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
3-acetyl-1-(2-nitrophenyl)piperidin-2-one |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)10-5-4-8-14(13(10)17)11-6-2-3-7-12(11)15(18)19/h2-3,6-7,10H,4-5,8H2,1H3 |
InChI-Schlüssel |
AOIUMVNVQCNORH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCCN(C1=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(pyridin-2-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13174986.png)
![ethyl[(1-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B13174987.png)

![1-[2-(Difluoromethyl)pyridin-4-yl]cyclopropan-1-amine](/img/structure/B13174997.png)
![9-Oxa-2-azaspiro[5.5]undecan-4-ol](/img/structure/B13174998.png)
![6-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13175005.png)
![N-{[3-(trifluoromethyl)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13175006.png)

![3',3',5'-Trimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13175015.png)

![Ethyl 2-[5-methyl-3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13175030.png)

